(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid
Overview
Description
The compound “(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid” is an organic compound that contains a benzyloxycarbonyl group . This group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of such compounds often involves oxidation reactions . For instance, a mild and green photochemical protocol for the oxidation of alcohols to aldehydes and ketones has been developed . This involves using thioxanthenone as the photocatalyst, molecular oxygen from air as the oxidant, and cheap household lamps or sunlight as the light source .Molecular Structure Analysis
The molecular structure of this compound includes a benzyloxycarbonyl group . This group is an organyl group of formula ‒COOCH2Ph .Chemical Reactions Analysis
Chemical reactions involving this compound could include carbonylation reactions . Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the carbonyl group . The carbonyl group is inherently polar, which can affect properties such as melting point, boiling point, solubility, and dipole moment .Future Directions
properties
IUPAC Name |
(3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHTZUOXJDYNBQ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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